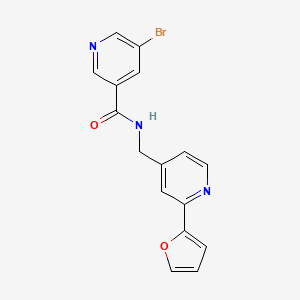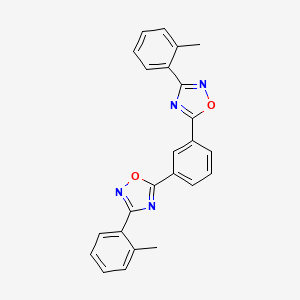
1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene, also known as BTOB, is a fluorescent organic compound that has been extensively studied in the field of materials science and chemistry. BTOB has been found to possess unique optical properties that make it useful in various scientific applications.
科学研究应用
1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene has been extensively studied in the field of materials science due to its unique optical properties. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene has also been used as a sensor for the detection of nitroaromatic compounds, which are commonly found in explosives. In addition, 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene has been used as a fluorescent material for the fabrication of OLEDs (Organic Light Emitting Diodes).
作用机制
The mechanism of action of 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene is not well understood. However, it is believed that 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene interacts with the target molecule through π-π interactions, hydrogen bonding, and electrostatic interactions. This interaction results in a change in the optical properties of 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene, which can be detected using spectroscopic techniques.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene. However, it has been reported that 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene is non-toxic and does not exhibit any cytotoxicity towards mammalian cells. This suggests that 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene may be a safe material for use in biological applications.
实验室实验的优点和局限性
One of the main advantages of 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene is its high fluorescence quantum yield, which makes it a highly sensitive fluorescent probe. 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene is also easy to synthesize and can be obtained in high yields. However, one of the limitations of 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene is its poor solubility in aqueous solutions, which limits its use in biological applications.
未来方向
There are several future directions for the study of 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene. One potential area of research is the development of 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene-based fluorescent probes for the detection of other analytes such as amino acids, peptides, and proteins. Another area of research is the modification of 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene to improve its solubility in aqueous solutions, which would expand its use in biological applications. Additionally, the use of 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene in the fabrication of OLEDs could be further explored to improve the efficiency and stability of these devices.
Conclusion
In conclusion, 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene is a fluorescent organic compound that has unique optical properties and has been extensively studied in the field of materials science and chemistry. 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene has been used as a fluorescent probe for the detection of metal ions, nitroaromatic compounds, and as a fluorescent material for the fabrication of OLEDs. Although there is limited research on the biochemical and physiological effects of 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene, it is non-toxic and does not exhibit any cytotoxicity towards mammalian cells. 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene has several advantages such as its high fluorescence quantum yield and ease of synthesis, but its poor solubility in aqueous solutions limits its use in biological applications. There are several future directions for the study of 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene, including the development of 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene-based fluorescent probes and the modification of 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene to improve its solubility in aqueous solutions.
合成方法
1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene can be synthesized by a simple one-pot reaction using commercially available starting materials. The synthesis involves the condensation of 2,5-bis(bromomethyl)toluene with 3-(2-aminophenyl)-1,2,4-oxadiazole in the presence of a base such as potassium carbonate. The resulting product is then subjected to a Suzuki coupling reaction with 4-bromo-1,3-phenylenediboronic acid in the presence of a palladium catalyst to yield 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene.
属性
IUPAC Name |
3-(2-methylphenyl)-5-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2/c1-15-8-3-5-12-19(15)21-25-23(29-27-21)17-10-7-11-18(14-17)24-26-22(28-30-24)20-13-6-4-9-16(20)2/h3-14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAOCZOXQBLOKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=CC=C3)C4=NC(=NO4)C5=CC=CC=C5C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



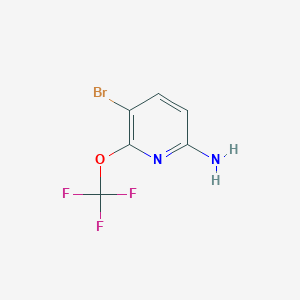
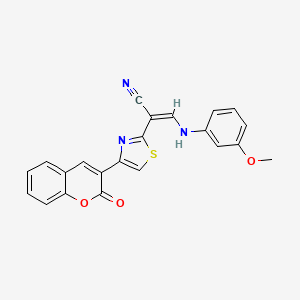
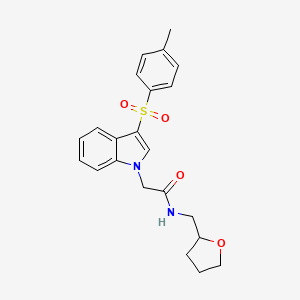
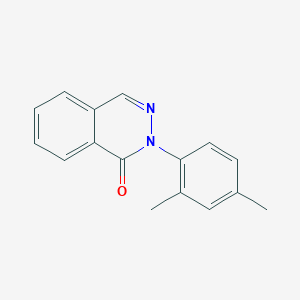

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B2356444.png)

![[4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine](/img/structure/B2356447.png)

![6-acetyl-2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2356450.png)
![[(2R,3S)-2-(1H-Pyrazol-4-yl)oxan-3-yl]methanamine;dihydrochloride](/img/structure/B2356451.png)
